tert-butyl N,N-dimethylcarbamate

Beschreibung

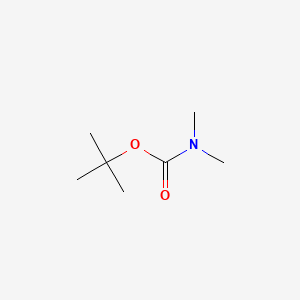

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSZFSOFYVMDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310255 | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61788-93-0, 7541-17-5 | |

| Record name | Amines, coco alkyl dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Tert Butyl N,n Dimethylcarbamate

Advanced and Specialized Synthetic Approaches

Ionic Liquid Mediated Carbonylation of Amines

The synthesis of carbamates through the carbonylation of amines using ionic liquids (ILs) as both catalysts and solvents represents a significant advancement in green chemistry. This method avoids the use of hazardous reagents like phosgene (B1210022). ionike.com In this process, primary and secondary aliphatic amines react with a carbonyl source, such as dimethyl carbonate (DMC), to yield the corresponding carbamates. ionike.com The use of ionic liquids can lead to high product yields and selectivity, with the added benefits of easy product separation and catalyst reusability. ionike.comresearchgate.net

Selective Carbamate (B1207046) Formation with Dimethyl Carbonate

Dimethyl carbonate (DMC) is a non-toxic and environmentally benign reagent for the synthesis of carbamates. core.ac.uk The reaction between amines and DMC can selectively produce carbamates, often with high yields. researchgate.net The process is considered a green alternative to traditional methods that use phosgene, as it avoids toxic precursors and corrosive byproducts like hydrogen chloride. ionike.com Studies have shown that under optimized conditions, such as in the presence of a suitable catalyst and under continuous-flow conditions, the carbamoylation of amines with DMC can achieve nearly quantitative conversion and high selectivity for the desired carbamate product. core.ac.uk The reaction can be influenced by various factors, including the nature of the amine, the reaction temperature, and the catalyst used. ionike.com For instance, unbranched alkyl-substituted amines have been shown to react efficiently at lower temperatures, while more sterically hindered amines may require higher temperatures to achieve good conversion rates. ionike.com

The reaction of amines with dialkylcarbonates can also lead to methylated products, but the use of specific catalysts, like imidazolium-derived ionic liquids, can steer the reaction towards 100% selectivity for carbamate formation. researchgate.net

Role of Imidazolium-Based Ionic Liquids in Catalysis

Imidazolium-based ionic liquids have been identified as effective catalysts for the synthesis of carbamates from amines and dimethyl carbonate. researchgate.net Their catalytic activity is attributed to the acidic proton on the C-2 position of the imidazolium ring. mdpi.com This acidic proton interacts with the carbonyl oxygen of the dimethyl carbonate through hydrogen bonding, which polarizes the carbonyl group and increases its susceptibility to nucleophilic attack by the amine. researchgate.netmdpi.com

The nature of both the cation and the anion of the ionic liquid can influence the catalytic efficiency. Dicationic imidazolium-based ionic liquids have demonstrated superior catalytic activity compared to their monocationic counterparts, potentially due to their bifunctional nature. researchgate.netmdpi.com The anion also plays a crucial role; for example, anions with greater hydrogen-bond accepting ability can activate the amine, thereby enhancing the catalytic activity. mdpi.com Furthermore, these ionic liquids are often recoverable and can be reused multiple times without a significant loss of activity, adding to the sustainability of the process. researchgate.net

Asymmetric Mannich Reactions Involving tert-Butyl Carbamates

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. orgsyn.org In this reaction, an enolizable carbonyl compound reacts with an imine in the presence of a chiral catalyst to produce enantiomerically enriched β-amino carbonyl compounds. orgsyn.org Tert-butyl carbamates are frequently involved in these reactions, often as a protecting group for the amine functionality. orgsyn.org The tert-butoxycarbonyl (Boc) group is advantageous because it can be easily removed under mild conditions, which is a significant improvement over other protecting groups that require harsh oxidative conditions for cleavage. orgsyn.org

A significant challenge in this area has been the instability of certain carbamate-protected imines, particularly those derived from alkyl aldehydes. nih.gov To overcome this, methods have been developed for the in situ generation of carbamate-protected imines from stable precursors like α-amido sulfones. nih.govorganic-chemistry.org This approach, often catalyzed by bifunctional organic catalysts such as cinchona alkaloids, allows for highly enantioselective Mannich reactions with a broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic ones. organic-chemistry.org These reactions provide a direct and efficient route to optically active β-amino acids and their derivatives. nih.govorganic-chemistry.org

Directed Metalation Group (DMG) Strategies in Synthesis

Directed ortho metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic compounds. acs.org This reaction involves the deprotonation of an aromatic C-H bond that is ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent. acs.orgnih.gov The DMG coordinates to the base, directing the deprotonation to the adjacent position and forming an ortho-lithiated species. acs.orgnih.gov This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. nih.gov This methodology provides a powerful alternative to classical electrophilic aromatic substitution, which often yields mixtures of isomers.

O-Carbamate as a Directed Metalation Group

The aryl O-carbamate group, particularly the N,N-diethylcarbamate (-OCONEt₂), is recognized as one of the most powerful directed metalation groups in DoM chemistry. acs.orgnih.govnih.gov Its strong directing ability allows for the efficient and regioselective synthesis of substituted aromatic compounds. nih.gov The O-carbamate group's effectiveness stems from its ability to strongly coordinate with the lithium base, facilitating deprotonation at the ortho position. uwindsor.ca This has made it a valuable tool in the synthesis of complex molecules, including bioactive compounds and polycyclic aromatic systems. nih.govnih.gov The versatility of the O-carbamate DMG is further enhanced by its participation in other synthetic strategies such as the anionic ortho-Fries rearrangement and various cross-coupling reactions. acs.orgnih.gov

| Directed Metalation Group (DMG) | Relative Directing Ability |

|---|---|

| O-Carbamate (-OCONR₂) | Strongest |

| Amide (-CONR₂) | Strong |

| Sulfonamide (-SO₂NR₂) | Strong |

| Oxazoline | Strong |

| Methoxy (B1213986) (-OMe) | Moderate |

| OMOM (-OCH₂OCH₃) | Moderate |

This table provides a qualitative ranking of the directing ability of common oxygen-based DMGs in directed ortho metalation reactions. nih.gov

Regioselective Ortho-Lithiation Processes

The regioselectivity of the ortho-lithiation process is a key feature of the DoM reaction. nih.gov When an aryl O-carbamate is treated with a strong base like sec-butyllithium in the presence of a ligand such as TMEDA (tetramethylethylenediamine) at low temperatures (e.g., -78 °C), deprotonation occurs exclusively at the position ortho to the carbamate group. acs.orgnih.gov This high degree of regioselectivity is a direct consequence of the coordinating ability of the carbamate's carbonyl oxygen with the lithium cation of the base. researchgate.net The resulting ortho-lithiated intermediate is a powerful nucleophile that can react with a diverse array of electrophiles, leading to the formation of 1,2-disubstituted aromatic products. acs.org This process allows for the precise construction of substituted aromatic rings, which is often challenging to achieve through other synthetic methods. nih.gov

| Electrophile | Functional Group Introduced |

|---|---|

| D₂O | -D (Deuterium) |

| I₂ | -I (Iodo) |

| CO₂ | -COOH (Carboxylic acid) |

| DMF | -CHO (Aldehyde) |

| R-X (Alkyl halide) | -R (Alkyl) |

| RCHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |

| R₂CO (Ketone) | -C(OH)R₂ (Tertiary alcohol) |

This table illustrates a selection of electrophiles that can be used to trap the ortho-lithiated intermediate, thereby introducing various functional groups onto the aromatic ring. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of tert-butyl N,N-dimethylcarbamate is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of its production. Green chemistry focuses on designing processes that minimize the use and generation of hazardous substances mlsu.ac.in. This involves innovations in reaction pathways, solvent choice, and process technology to enhance safety, improve energy efficiency, and utilize renewable or less toxic feedstocks. By integrating these principles, the synthesis of carbamates can shift from traditional methods, which may involve hazardous reagents, to more sustainable and environmentally benign alternatives.

Utilization of Sustainable Reagents and Solvents (e.g., Dimethyl Carbonate)

A key strategy in the green synthesis of carbamates involves replacing toxic reactants with safer, more sustainable alternatives. Dimethyl carbonate (DMC) has emerged as a significant green reagent and solvent google.com. Its low toxicity has led to its classification as a "green" chemical, and it serves as a safe substitute for hazardous compounds like phosgene or dimethyl sulfate in methylation and carbonylation reactions google.comnih.gov. Furthermore, processes for synthesizing DMC directly from methanol (B129727) and carbon dioxide (CO2) enhance its green credentials by utilizing a greenhouse gas as a C1 feedstock, embodying the principle of atom economy nih.govrsc.org.

The reaction of amines with dimethyl carbonate presents a promising green route for the synthesis of carbamates. Research has demonstrated the efficacy of this pathway for various aliphatic amines. For instance, the methoxycarbonylation of amines such as propylamine, butylamine, and hexylamine with dimethyl carbonate, catalyzed by lead compounds, can produce the corresponding N-alkyl carbamates with high yields and selectivity researchgate.net. While this specific research did not synthesize this compound, the data provides a strong proof-of-concept for applying this methodology to secondary amines like dimethylamine (B145610) in the presence of a tert-butoxy source or a related synthetic strategy. The reaction conditions can be optimized to achieve near-quantitative conversion, demonstrating the potential for an efficient and greener synthesis pathway researchgate.net.

| Amine | Temperature (°K) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Propylamine | 373 | 2 | 98 | 93 |

| Butylamine | 393 | 2 | ~100 | ~100 |

| Butylamine | 313 | 18 | Not specified | 99 |

| Hexylamine | 393 | 2 | ~100 | ~100 |

Flow Chemistry and Microfluidic Techniques for Enhanced Sustainability

Flow chemistry and microfluidic reactors represent a technological approach to implementing green chemistry principles in chemical synthesis uvic.ca. These systems offer inherent advantages that align with sustainability goals, such as decreasing energy requirements, reducing reagent consumption, and using less hazardous chemicals uvic.ca. By conducting reactions in continuous-flow systems with small channel dimensions, significant improvements in heat and mass transfer are achieved. This precise control over reaction parameters can lead to higher yields, improved product selectivity, and minimized byproduct formation, thereby reducing waste.

The application of microfluidic reactors can open up new, more sustainable synthetic routes that might be too hazardous to conduct on a large batch scale uvic.ca. For the synthesis of this compound, transitioning from batch to continuous flow processing could offer substantial green benefits. The enhanced safety profile of microreactors allows for reactions to be performed under high-temperature and high-pressure conditions, potentially accelerating reaction rates and eliminating the need for catalysts or hazardous solvents uvic.ca. Although specific studies on the flow synthesis of this compound are not detailed in the provided sources, the general merits of flow technology strongly suggest its potential for developing a greener, more efficient, and safer manufacturing process for this compound uvic.ca.

| Principle | Benefit in Flow Synthesis | Reference |

|---|---|---|

| Waste Prevention | Higher yields and selectivity lead to less waste generation. | uvic.ca |

| Energy Efficiency | Superior heat transfer reduces energy consumption for heating and cooling. | uvic.ca |

| Safer Chemistry | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | uvic.ca |

| Process Intensification | Increased throughput per unit production area and potential for automation. | uvic.ca |

Mechanistic Investigations of Reactions Involving Tert Butyl N,n Dimethylcarbamate

Gas-Phase Elimination Kinetics and Thermolysis Mechanisms

The gas-phase thermolysis of tert-butyl N,N-dimethylcarbamate and related compounds has been a subject of significant research to elucidate the mechanisms of β-elimination reactions. These studies consistently show that the decomposition is a unimolecular process that follows first-order kinetics. rsc.orgresearchgate.netcedia.edu.ec The primary products of the reaction are isobutene and the corresponding carbamic acid, which is unstable and rapidly decarboxylates. researchgate.netcedia.edu.ec

Unimolecular Reactions and Heterolytic Bond Fission

Investigations into the thermolysis of alkyl N,N-dimethylcarbamates, including the ethyl, isopropyl, and t-butyl derivatives, have demonstrated that these compounds undergo β-elimination in the gas phase. rsc.org The influence of the alkyl group structure on the reaction rates and activation energies indicates that these unimolecular reactions involve heterolytic bond fission rather than homolytic cleavage. rsc.org This is supported by the observation that the rate of olefin formation follows the order tert-butyl > isopropyl > ethyl, which is consistent with the stability of the corresponding carbocations. researchgate.net

Further evidence against a purely ionic intermediate comes from studies using 18O-labeled this compound. The absence of oxygen label randomization in the unreacted carbamate (B1207046) after significant decomposition rules out the intervention of a long-lived ion-pair intermediate. rsc.org Instead, the data point towards a more concerted process.

Concerted, Asynchronous Transition States

The prevailing mechanism for the gas-phase elimination of this compound involves a concerted, yet asynchronous, transition state. rsc.orgucdavis.edu This means that while bond breaking and bond forming occur in a single step without the formation of a true intermediate, these processes are not perfectly synchronized. ucdavis.edu Theoretical calculations, including those at the Møller-Plesset MP2/6-31G and DFT B3LYP/6-31G(d) levels of theory, support a six-membered cyclic transition state for these reactions. cedia.edu.ec

The asynchronicity of the transition state is characterized by the C-O bond breaking being more advanced than the C-H bond breaking and N-C bond formation. rsc.org This leads to a transition state with some polar character, as will be discussed further in the context of substituent effects.

Role of Carbamic Acid Intermediates and Decarboxylation

The initial and rate-determining step in the thermolysis of this compound is the formation of isobutene and N,N-dimethylcarbamic acid. researchgate.netcedia.edu.ec Carbamic acids are known to be unstable and readily undergo decarboxylation. researchgate.netnih.gov This subsequent decarboxylation of the N,N-dimethylcarbamic acid intermediate is a rapid process that occurs through a four-membered cyclic transition state to yield dimethylamine (B145610) and carbon dioxide. researchgate.net

Influence of Structure on Reaction Rates and Activation Energies

The rate and activation energy of the gas-phase elimination of tert-butyl carbamates are significantly influenced by their molecular structure. These influences can be categorized into electronic and steric effects of substituents, as well as the potential for neighboring group participation.

The electronic nature of substituents on the carbamate nitrogen has a pronounced effect on the reaction rate. Studies on the pyrolysis of t-butyl N-arylcarbamates have shown a linear correlation between the reaction rates and the Hammett σ0 values of the substituents on the aryl ring. rsc.org Electron-withdrawing groups on the nitrogen atom generally decrease the rate of elimination, while electron-donating groups increase it. This is consistent with the development of a positive charge on the nitrogen atom in the transition state. rsc.orgresearchgate.net

The magnitude of the Hammett ρ factor for the pyrolysis of t-butyl N-arylcarbamates confirms that the transition state is more polar than that for the pyrolysis of t-butyl benzoates. rsc.org This indicates a greater degree of charge separation in the transition state for carbamate elimination.

Steric effects also play a role. The bulky tert-butyl group is known to cause steric hindrance, which can influence the conformation of the molecule and potentially affect the ease of achieving the required geometry for the cyclic transition state. nih.gov

| Substrate | Temperature Range (°C) | log(k₁/s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| tert-Butyl Carbamate | 200-280 | (13.02 ± 0.46) - (161.6 ± 4.7) / (2.303 RT) | 161.6 ± 4.7 | researchgate.netcedia.edu.ec |

| tert-Butyl N-Hydroxycarbamate | 200-280 | (12.52 ± 0.11) - (147.8 ± 1.1) / (2.303 RT) | 147.8 ± 1.1 | researchgate.netcedia.edu.ec |

| 1-(tert-Butoxycarbonyl)-imidazole | 200-280 | (11.63 ± 0.21) - (134.9 ± 2.0) / (2.303 RT) | 134.9 ± 2.0 | researchgate.netcedia.edu.ec |

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. chemeurope.comwikipedia.org This interaction can significantly increase the reaction rate and influence the stereochemistry of the product. chemeurope.comwikipedia.org

Conformational Analysis and Isomerization Barriers

The conformational behavior and the barriers to rotation around the C-N bond in carbamates, such as this compound, have been a subject of significant research. These studies are crucial for understanding the electronic structure and reactivity of these molecules.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique used to investigate the kinetics of conformational changes in molecules. researchgate.net For carbamates, DNMR studies have been employed to determine the free energy of activation for rotation around the C-N bond. colostate.edu This rotation is often slow on the NMR timescale at room temperature, leading to distinct signals for the two N-methyl groups. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single peak. The temperature at which coalescence occurs can be used to calculate the rotational barrier.

In a study on cyclohexyl N,N-dimethylcarbamate, a structurally related compound, dynamic NMR spectroscopy was used to determine the rotational barriers. colostate.edu The experimental barriers were found to be approximately 15 kcal/mol. colostate.edu Similar studies on other carbamates have also reported rotational barriers in this range, indicating a significant degree of double bond character in the C-N bond due to resonance. researchgate.net The tert-butyl group, with its bulky nature, can influence the conformational preferences and rotational barriers. researchgate.net The rapid rotation of the tert-butyl group itself also gives rise to a strong, sharp signal in the 1H NMR spectrum, which can be a useful probe. nih.gov

Table 1: Experimental Rotational Barriers for Related Carbamates Determined by Dynamic NMR

| Compound | Solvent | Rotational Barrier (kcal/mol) |

| Cyclohexyl N,N-dimethylcarbamate | Various | ~15 colostate.edu |

| Various Dithiocarbamates | CDCl₃ | 14.9–16.2 researchgate.net |

This table presents data for structurally related carbamates to provide context for the expected rotational barriers in this compound.

Computational chemistry provides valuable insights into the conformational equilibrium and isomerization barriers of molecules, complementing experimental findings. chemrxiv.org Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the energies of different conformers and the transition states that separate them. colostate.eduresearchgate.net

For carbamates, computational studies have focused on the rotation around the C-N bond. researchgate.net These calculations can predict the geometries of the ground state and the transition state for rotation, as well as the energy difference between them, which corresponds to the rotational barrier. researchgate.net Theoretical calculations for methyl N,N-dimethylcarbamate (MDMC), a close analog of this compound, have shown that the planar ground state is stabilized by delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net The transition state for rotation involves a perpendicular arrangement of the dimethylamino group relative to the carbonyl group, which disrupts this conjugation, leading to a significant energy barrier. researchgate.net

Computational methods have also been used to analyze the effect of substituents on the rotational barrier. The bulky tert-butyl group is expected to have steric interactions that can influence the relative energies of the conformers and the transition state.

The surrounding solvent can have a significant impact on the conformational equilibrium and rotational barriers of molecules, particularly those with polar functional groups like carbamates. acs.orgnih.gov It has been experimentally observed that the rotational barriers of amides are sensitive to solvent polarity, while those of carbamates show very little solvent dependence. researchgate.net

Computational studies using continuum reaction field models have been employed to understand this difference. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant. For methyl N,N-dimethylcarbamate (MDMC), calculations have confirmed its insensitivity to bulk solvent polarity, which is attributed to its relatively small molecular dipole moment. researchgate.net

Furthermore, the ability of the solvent to act as a hydrogen-bond donor can also influence rotational barriers. researchgate.net Computational analyses have shown that MDMC is a less effective hydrogen-bond acceptor compared to amides like N,N-dimethylacetamide (DMA). researchgate.net Consequently, the rotational barrier of MDMC does not increase significantly in response to hydrogen bonding, unlike in amides. researchgate.net This insensitivity to both bulk polarity and hydrogen-bond donation explains the minimal solvent effects observed for carbamates. researchgate.net

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental information about the rates and energy changes associated with chemical transformations involving this compound.

In the gas phase, the thermal decomposition of tert-butyl esters, including carbamates, often proceeds through a unimolecular elimination reaction that follows a first-order rate law. researchgate.net This means that the rate of the reaction is directly proportional to the concentration of the carbamate. researchgate.netlibretexts.org

(CH₃)₃COCON(CH₃)₂ → (CH₃)₂C=CH₂ + [HOOCN(CH₃)₂]

The reaction is considered homogeneous and unimolecular, with the rate-determining step being the initial decomposition of the carbamate. researchgate.net The first-order nature of these reactions can be described by the rate equation: Rate = k[this compound], where k is the rate constant. khanacademy.org

Experimental studies of gas-phase elimination reactions allow for the determination of key kinetic and thermodynamic parameters, such as the activation energy (Ea), the pre-exponential factor (A), and the enthalpy and entropy of activation (ΔH‡ and ΔS‡). researchgate.net These parameters are often derived from the temperature dependence of the rate constant, as described by the Arrhenius equation. researchgate.net

A study on the gas-phase elimination kinetics of related tert-butyl esters of carbamic acids was conducted in a static reaction system over a temperature range of 200-280 °C. researchgate.net The reactions were found to be unimolecular and follow a first-order rate law. researchgate.net For tert-butyl carbamate, the Arrhenius equation was determined to be log k₁ (s⁻¹) = (13.02 ± 0.46) - (161.6 ± 4.7) kJ/mol / (2.303 RT). researchgate.net Although specific data for this compound was not provided in this particular study, the results for analogous compounds provide a basis for estimating its kinetic and thermodynamic parameters. Theoretical calculations at the Møller-Plesset (MP2) and DFT (B3LYP) levels of theory have also been used to support the experimental findings and to provide insights into the transition state structures. researchgate.net

Reductive N-Methylation Mechanisms

Information on the mechanistic pathways of reductive N-methylation utilizing this compound is not present in the available scientific literature.

Ruthenium-Catalyzed Pathways

No studies detailing ruthenium-catalyzed reductive N-methylation pathways using this compound were found during the literature review.

Role of Dimethyl Carbonate as a C-1 Source

The role of this compound as a C-1 source in reductive N-methylation reactions has not been described in the scientific literature reviewed.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

NMR spectroscopy is an indispensable tool for the structural and conformational analysis of carbamates. It offers detailed insights into the electronic environment of individual atoms and the dynamic processes occurring within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural confirmation of carbamates. The chemical shifts observed in these spectra are highly sensitive to the molecular structure and the electronic distribution around the nuclei.

In a typical ¹H NMR spectrum of a tert-butyl carbamate (B1207046), the protons of the tert-butyl group characteristically appear as a sharp singlet due to the chemical equivalence of the nine protons. The N-methyl protons also give rise to a distinct signal. For instance, in related tert-butyl carbamates, the tert-butyl protons resonate around 1.4-1.5 ppm, while the N-methyl protons can show distinct signals if their rotation is restricted. rsc.org

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate group, and the N-methyl carbons all produce signals at characteristic chemical shifts. The position of the carbonyl carbon signal is particularly indicative of the electronic nature of the carbamate linkage. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Carbamate Moieties Note: Data is based on representative carbamate structures and may vary based on solvent and specific molecular structure.

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| tert-Butyl (CH₃)₃C- | 1.4 - 1.5 (singlet, 9H) | 28.3 - 28.4 |

| tert-Butyl (C (quaternary)) | - | 79.0 - 80.5 |

| N-Methyl (N-CH₃) | ~2.9 - 3.1 (singlet or two singlets) | ~36.0 |

| Carbonyl (C=O) | - | 153.0 - 156.0 |

A key feature of N,N-disubstituted carbamates is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation leads to the existence of distinct conformers, or rotamers, which can be observed and quantified using dynamic NMR (DNMR) spectroscopy.

At room temperature, the rotation around the C-N bond might be fast on the NMR timescale, resulting in averaged signals for the N-methyl groups. However, as the temperature is lowered, the rate of interconversion between rotamers decreases. At a sufficiently low temperature (the coalescence temperature, Tc), the single peak for the N-methyl protons broadens and eventually splits into two distinct signals, corresponding to the chemically non-equivalent methyl groups in the "frozen" conformation.

By analyzing the line shape of the signals at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. colostate.edu For carbamates, these barriers are typically in the range of 15-20 kcal/mol. colostate.edubeilstein-journals.org For example, studies on cyclohexyl N,N-dimethylcarbamate revealed an experimental rotational barrier of about 15 kcal/mol. colostate.edu Unlike amides, the rotational barrier in carbamates often shows little variation with changes in solvent polarity. colostate.edu This phenomenon is attributed to the smaller difference in dipole moments between the ground state and the transition state of rotation in carbamates compared to amides. colostate.edu

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into molecular structures, energies, and reaction mechanisms that can be difficult to access through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of chemical processes. For tert-butyl N,N-dimethylcarbamate, DFT calculations can be employed to model the rotation around the C-N bond. By calculating the energy of the molecule as a function of the dihedral angle of rotation, a potential energy surface can be generated.

The minimum on this surface corresponds to the most stable ground state conformation, while the maximum corresponds to the transition state for rotation. colostate.edu Frequency calculations are then performed to confirm the nature of these stationary points; the ground state will have all real frequencies, while the transition state is characterized by having exactly one imaginary frequency corresponding to the rotational motion. These calculations allow for a theoretical determination of the rotational energy barrier, which can then be compared with the experimental values obtained from dynamic NMR studies. colostate.edu For instance, DFT calculations at the B3LYP/6-311+G** level of theory have been successfully used to model the solvent effect on the rotational barriers in related carbamates. colostate.edu

Ab initio methods, such as Hartree-Fock (HF), and DFT can be used to perform geometry optimizations to find the lowest energy conformations (energy minimization). sikhcom.net By comparing the calculated energies of different possible conformers, their relative populations at a given temperature can be predicted via the Boltzmann distribution. These calculations can also predict NMR chemical shifts, which, when compared to experimental data, help in the definitive assignment of signals to specific conformations. sikhcom.net

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motions and interactions.

For a molecule like this compound in solution, MD simulations can be used to investigate how solvent molecules interact with the solute and influence its conformational dynamics. rsc.org These simulations can reveal details about the structure of the solvation shell and the role of specific solvent-solute interactions in stabilizing or destabilizing certain conformations or transition states. researchgate.net While a specific MD simulation for this compound is not detailed in the provided search context, the principles are widely applied to understand the hydration and aggregation properties of related molecules like tert-butyl alcohol, offering insights into how the bulky, hydrophobic tert-butyl group interacts with its environment. rsc.org

Mass Spectrometry (MS) for Reaction Product Identification and Mechanism Support

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In the context of this compound, MS is instrumental in identifying it as a product in chemical reactions and providing evidence to support proposed reaction mechanisms.

The fragmentation of carbamates in an electron ionization (EI) mass spectrometer is influenced by the nature of the alkyl and N-substituted groups. For this compound (C₇H₁₅NO₂), with a molecular weight of 145.2 g/mol , the fragmentation pattern is expected to be dominated by cleavages adjacent to the carbonyl group and the characteristic loss of the stable tert-butyl cation or radical. biosynth.com The molecular ion peak (M⁺), if observed, would appear at an m/z of 145.

A primary fragmentation pathway for tert-butyl esters and related compounds involves the loss of the tert-butyl group. nih.govlibretexts.org This occurs via alpha-cleavage, a common fragmentation mode for carbonyl compounds, leading to the formation of a resonance-stabilized acylium ion. miamioh.edu Another significant fragmentation involves the loss of the dimethylamino group. The analysis of these fragments helps confirm the structure of the parent molecule and can be used to track the formation of this compound in a reaction mixture.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Description |

| [C₇H₁₅NO₂]⁺ | (CH₃)₃C-O-C(=O)N(CH₃)₂ | 145 | Molecular Ion (M⁺) |

| [C₃H₇NO₂]⁺ | O=C=O-N(CH₃)₂ | 101 | Loss of tert-butyl radical (M - 57) |

| [C₅H₁₀O]⁺ | (CH₃)₃C-O-C=O | 88 | Loss of dimethylamine (B145610) radical |

| [C₄H₉]⁺ | (CH₃)₃C⁺ | 57 | tert-butyl cation |

| [C₂H₆N]⁺ | (CH₃)₂N⁺ | 44 | Dimethylamino fragment |

This table is based on general fragmentation principles for carbamates and tert-butyl containing compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the compound. For this compound, IR spectroscopy can confirm the presence of key functional groups, thereby verifying its structure.

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the carbamate, which typically appears in the region of 1700-1725 cm⁻¹. pressbooks.pub The C-H bonds of the tert-butyl and methyl groups will give rise to strong stretching vibrations in the 2850-2960 cm⁻¹ range. pressbooks.pub Additionally, the C-N and C-O single bond stretching vibrations will be visible in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. pressbooks.pubresearchgate.net The absence of an N-H stretching band (around 3300-3500 cm⁻¹) confirms that the nitrogen atom is fully substituted, which is consistent with the N,N-dimethyl structure. pressbooks.pub

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbamate (Carbonyl) | C=O Stretch | 1725 - 1700 | Strong |

| Alkyl Groups | C-H Stretch | 2960 - 2850 | Strong |

| Alkyl Groups | C-H Bend | 1465 - 1365 | Medium |

| Carbamate | C-O Stretch | 1300 - 1200 | Strong |

| Carbamate | C-N Stretch | 1200 - 1100 | Medium |

These values represent typical ranges for the specified functional groups.

Applications of Tert Butyl N,n Dimethylcarbamate and Its Derivatives in Complex Organic Synthesis

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The tert-butoxycarbonyl (Boc) group, derived from the tert-butyl carbamate (B1207046) structure, is integral to the synthesis of numerous pharmaceuticals. Its ability to mask the reactivity of amine functionalities allows for selective chemical transformations at other sites of a complex molecule.

Edoxaban, an oral anticoagulant that functions as a direct factor Xa inhibitor, is synthesized through a multi-step process involving a key intermediate protected by a tert-butyl carbamate group. wipo.inthrdpharm.com A crucial building block is tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexyl]carbamate and its oxalate (B1200264) salt. wipo.inthrdpharm.com This compound features a cyclohexane (B81311) ring with two amine groups, one of which is selectively protected as a tert-butyl carbamate (Boc).

This protection strategy is vital for the subsequent coupling reaction. In a common synthetic route, the oxalate salt of the Boc-protected diamine is reacted with ethyl 2-((chloropyridin-2-yl) amino)-2-oxoacetate hydrochloride. trea.com This reaction, typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as triethylamine (B128534), selectively forms an amide bond with the free amino group, leaving the Boc-protected amine untouched. trea.com The resulting molecule, Carbamic Acid, N-[(1R, 2S, 5S)-2-[[2-[(5-chloro-2-pyridinyl) amino]-2-oxoacetyl] amino]-5-[(dimethylamino) carbonyl]cyclohexyl]-1, 1-dimethylethyl Ester, is a direct precursor that is later deprotected in the final stages of the Edoxaban synthesis. trea.com The use of the Boc group is advantageous due to the high yield and stability of the intermediates, making the process suitable for industrial-scale production. wipo.int

Table 1: Key Intermediates in Edoxaban Synthesis Featuring the tert-Butyl Carbamate Moiety

| Compound Name | CAS Number | Role in Synthesis |

| tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 | Starting material with a selectively protected amine group. hrdpharm.com |

| Carbamic Acid, N-[(1R, 2S, 5S)-2-[[2-[(5-chloro-2-pyridinyl) amino]-2-oxoacetyl] amino]-5-[(dimethylamino) carbonyl]cyclohexyl]-1, 1-dimethylethyl Ester | 1210348-38-1 | Product of the coupling reaction, a direct precursor to Edoxaban after deprotection. trea.com |

Lacosamide is an anticonvulsant drug used in the treatment of partial-onset seizures. google.com The synthesis of this functionalized amino acid derivative also benefits from the use of Boc-protected intermediates. A key precursor is (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com

This compound is a novel intermediate that can be readily converted to another important precursor, (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, via an alkylation reaction. google.com The use of the Boc protecting group in the synthesis of Lacosamide offers significant advantages over other protecting groups like the carboxybenzyl (Cbz) group. For instance, the synthesis avoids the use of very expensive and toxic reagents such as methyl iodide and silver oxide, and it circumvents the need for costly palladium-on-carbon (Pd-C) catalysts for deprotection, which is required for Cbz group removal. google.com This makes the Boc-based route more cost-effective and amenable to industrial production. The yield of the desired intermediate is also reported to be significantly higher compared to previous methods. google.com

Utilization as Protecting Groups in Multi-Step Synthesis

The primary application of the tert-butyl carbamate moiety is as the tert-butoxycarbonyl (Boc) protecting group. masterorganicchemistry.com A protecting group is a reversibly formed derivative of a functional group that reduces its reactivity during subsequent chemical reactions. organic-chemistry.org The Boc group is one of the most widely used protecting groups for amines in organic synthesis, especially in peptide synthesis. masterorganicchemistry.comorganic-chemistry.org

The Boc group is exceptionally effective for the protection of primary and secondary amines. organic-chemistry.org The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Once installed, the carbamate nitrogen is significantly less nucleophilic due to the electron-withdrawing nature of the adjacent carbonyl group, effectively preventing it from participating in undesired side reactions. masterorganicchemistry.comorganic-chemistry.org

The Boc group is stable under a wide range of reaction conditions, including those involving most nucleophiles and bases, which allows for selective modifications elsewhere in the molecule. organic-chemistry.org This stability makes it compatible with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, enabling complex, orthogonal protection strategies. organic-chemistry.org

While most commonly used for amines, the tert-butyl group can also serve to protect hydroxyl groups in alcohols and phenols, typically by forming tert-butyl ethers. organic-chemistry.orgharvard.edu This is often achieved by reacting the alcohol with isobutylene (B52900) in the presence of an acid catalyst. harvard.edu

A key advantage of the Boc group is the variety of conditions under which it can be selectively removed. The most common method for deprotection is treatment with strong anhydrous acids, such as trifluoroacetic acid (TFA), which cleanly cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cations. masterorganicchemistry.compeptide.com Scavengers are often added to trap these electrophilic cations and prevent side reactions with sensitive functional groups. masterorganicchemistry.com

Beyond standard acidic cleavage, several milder and more selective methods have been developed. Aqueous phosphoric acid has been reported as an environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers, with high tolerance for other sensitive groups like Cbz carbamates and silyl (B83357) ethers. organic-chemistry.orgorganic-chemistry.org Another mild method involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), which can selectively cleave carbamates based on the substitution pattern of the nitrogen atom. lookchem.comorganic-chemistry.org

Catalytic approaches for deprotection are also emerging. For example, a catalytic amount of copper(II) triflate (Cu(OTf)₂) has been shown to effectively mediate the de-tert-butylation of certain amides under mild conditions. researchgate.net These catalytic methods offer the promise of greater functional group tolerance and reduced chemical waste.

Table 2: Selected Deprotection Strategies for tert-Butyl Carbamates (Boc Group)

| Reagent/Catalyst | Conditions | Selectivity & Remarks |

| Trifluoroacetic Acid (TFA) | Anhydrous, often in CH₂Cl₂ | Standard, highly efficient method. Requires scavengers for sensitive substrates. masterorganicchemistry.compeptide.com |

| Aqueous Phosphoric Acid (H₃PO₄) | Water | Mild, environmentally friendly, and selective. Tolerates Cbz, esters, and TBDMS ethers. organic-chemistry.org |

| Tetra-n-butylammonium Fluoride (TBAF) | THF, room temp or reflux | Mild method; reactivity depends on substrate. Phenyl carbamates are cleaved faster than alkyl carbamates. lookchem.comorganic-chemistry.org |

| Copper(II) Triflate (Cu(OTf)₂) | Solvent, RT to 50°C | Catalytic method for de-tert-butylation of specific N,N-disubstituted amides. researchgate.net |

| Cerium(III) Chloride (CeCl₃) | Acetonitrile/Water | Allows for selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |

Catalytic Applications and Ligand Design

While tert-butyl N,N-dimethylcarbamate itself is not typically used directly as a catalyst or ligand, its structural components—the sterically demanding tert-butyl group and the carbamate linkage—are influential motifs in the design of modern catalysts and ligands.

A recent study highlights the use of tert-butylamine (B42293), a structural relative, as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. chemrxiv.org In this system, tert-butylamine acts as both a cost-effective base and a ligand, facilitating C-O and C-N bond formation. chemrxiv.org This demonstrates the utility of small, sterically hindered amines in stabilizing catalytic species and promoting challenging chemical transformations. The bulky tert-butyl group can influence the coordination sphere of the metal center, promoting reductive elimination and preventing catalyst deactivation pathways.

Furthermore, the introduction of tert-butyl groups onto aromatic protecting groups and ligands has been shown to improve the solubility of highly insoluble compounds, such as certain carbohydrate derivatives. nih.gov This enhanced solubility can lead to more efficient glycosylation reactions. The strategic placement of such bulky groups can prevent undesirable intermolecular interactions, like π-stacking, thereby improving the performance of synthetic procedures. nih.gov Derivatives such as tert-butyl N-[4-(tributylstannyl)-1,3-thiazol-2-yl]carbamate are designed as building blocks for cross-coupling reactions, where the carbamate moiety can influence the reactivity and stability of the organometallic reagent. sigmaaldrich.com

As a Component in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, essential for synthesizing anilines and their derivatives which are prevalent in pharmaceuticals and materials. researchgate.net In this context, carbamates, particularly tert-butyl carbamate (Boc-NH2), serve as effective amine surrogates for the N-arylation of aryl and heteroaryl halides. researchgate.netresearchgate.net

A general method involves the coupling of aryl halides or triflates with tert-butyl carbamate using a palladium catalyst, a suitable ligand, and a base. researchgate.net For instance, an efficient protocol for the synthesis of N-Boc-protected anilines from aryl bromides utilizes a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a monodentate ligand like tert-butyl X-Phos at room temperature, with sodium tert-butoxide as a crucial base. researchgate.net The reaction proceeds in good yields, accommodating a range of substrates. researchgate.net

Another versatile approach allows for the synthesis of various N-aryl carbamates by reacting aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of a palladium catalyst to form an aryl isocyanate in situ. This intermediate is then trapped by an alcohol. nih.govorganic-chemistry.org While this method is broadly applicable to primary and secondary alcohols, the synthesis of tert-butyl (Boc) carbamates requires modified conditions, typically using tert-butanol (B103910) as the solvent, to achieve high yields (60-94%). nih.gov The use of aryl triflates is particularly advantageous for sterically hindered substrates. nih.govorganic-chemistry.org

The development of these catalytic systems often relies on bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), which promote the desired reactivity, even for less reactive aryl chlorides. mit.edu The active catalyst is often a monophosphine palladium species, generated from precursors like Pd₂(dba)₃ and P(t-Bu)₃. mit.edu These methods provide direct access to key carbamate-protected intermediates that are fundamental in multistep synthetic sequences. researchgate.netorganic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of tert-Butyl Carbamates from Aryl Halides/Triflates

This table is a representative summary based on findings in the cited literature.

| Aryl Halide/Triflate | Alcohol | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | tert-Butanol | Pd₂(dba)₃ / t-BuXPhos | NaOtBu | 43-83% | researchgate.net |

| Aryl Chlorides | tert-Butanol | Pd₂(dba)₃ / L1* | NaOCN | 60-94% | nih.gov |

| Aryl Triflates | tert-Butanol | Pd₂(dba)₃ / L1* | NaOCN | 60-94% | nih.gov |

*L1 refers to a specific ligand detailed in the source literature.

O-Carbamate as a Directing Group in Metalation Chemistry

The O-carbamate group, particularly the N,N-diethyl or N,N-dimethylcarbamate moiety (-OCONR₂), is one of the most powerful directed metalation groups (DMGs) in synthetic organic chemistry. nih.govuwindsor.ca The Directed ortho Metalation (DoM) reaction enables the regioselective deprotonation of an aromatic ring at the position ortho to the DMG, followed by quenching with an electrophile to introduce a new substituent. acs.orgwikipedia.org

The process typically involves treating an aryl O-carbamate with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (-78 °C). nih.govacs.org The heteroatom of the carbamate coordinates to the lithium base, positioning it to abstract a proton from the adjacent ortho position, forming a thermodynamically stable aryllithium intermediate. wikipedia.org This intermediate can then react with a wide array of electrophiles (e.g., I₂, aldehydes, alkyl halides), yielding 1,2-disubstituted aromatic products. acs.org

The exceptional directing ability of the O-carbamate group is attributed to its strong Lewis basicity, which facilitates efficient coordination with the lithium reagent, and its electronic nature, which stabilizes the resulting ortho-lithiated species. nih.gov In competition studies, the O-carbamate group often proves superior to other oxygen-based DMGs like methoxy (B1213986) or OMOM (2-methoxyethoxymethyl ether) groups. nih.govuwindsor.ca While highly effective, these ortho-lithiated carbamates must be handled with care, as they can undergo rearrangement (anionic Fries rearrangement) upon warming, which can also be a synthetically useful transformation. uwindsor.ca

Development of Novel Chemical Entities

The carbamate scaffold, specifically the N,N-dimethylcarbamate unit, is a key pharmacophore in the design of new therapeutic agents. Its role is particularly prominent in the development of enzyme inhibitors, where it can mimic the transition state of substrate hydrolysis or engage in crucial binding interactions within an enzyme's active site.

Design and Synthesis of Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic signals. tandfonline.com Inhibitors of AChE are the primary class of drugs used to treat the symptoms of Alzheimer's disease. mdpi.com The N,N-dimethylcarbamate group is a well-established feature in several AChE inhibitors, acting as a carbamoylating agent of the serine residue in the enzyme's active site or participating in other binding interactions. tandfonline.comnih.gov

Researchers have designed and synthesized series of novel N,N-dimethylcarbamates to explore their potential as AChE inhibitors. nih.govepa.gov One such series incorporates an N,N-dibenzylamino moiety connected to the carbamate group via an alkyl linker. tandfonline.comnih.gov Structure-activity relationship (SAR) studies on these compounds have revealed key insights for optimizing inhibitory activity. nih.govepa.gov For instance, the length of the alkyl spacer is critical, with a chain of six methylene (B1212753) units often providing the optimal distance and flexibility for binding. tandfonline.com Furthermore, the electronic properties of the substituents on the aromatic rings of the dibenzylamino group significantly influence potency; electron-withdrawing groups tend to reduce inhibitory power, while unsubstituted or electron-donating groups enhance it. tandfonline.comnih.gov

Table 2: Inhibition of Acetylcholinesterase by Novel N,N-Dimethylcarbamate Derivatives

| Compound | R-Group on Benzyl | Alkyl Linker (n) | % AChE Inhibition at 50 µM | Reference |

|---|---|---|---|---|

| 4 | H | 6 | 85% | tandfonline.comnih.gov |

| 8 | p-CH₃ | 6 | 69% | tandfonline.comnih.gov |

| 11 | p-CF₃ | 6 | 31% | tandfonline.com |

| 14 | p-F | 6 | 12% | tandfonline.com |

Interestingly, detailed mechanistic studies have shown that some of these inhibitors, like compound 4 , act as slow-binding inhibitors without causing irreversible carbamoylation of the enzyme. tandfonline.comnih.govepa.gov This mode of action is attributed to the compound's high conformational freedom, allowing it to adapt within the active site. tandfonline.comnih.gov

Synthesis of N,N-Dibenzylamino Moiety Containing Carbamates

The synthesis of the aforementioned acetylcholinesterase inhibitors involves the construction of molecules containing both an N,N-dimethylcarbamate functional group and an N,N-dibenzylamino moiety. tandfonline.comnih.gov These syntheses typically follow a modular approach. The initial step often involves the preparation of an amino alcohol precursor, which contains the N,N-dibenzylamino group and a terminal hydroxyl group separated by an alkyl chain of variable length. tandfonline.comepa.gov

This amino alcohol is then converted into the final N,N-dimethylcarbamate. This transformation is achieved by reacting the hydroxyl group with an appropriate carbamoylating agent, such as N,N-dimethylcarbamoyl chloride, in the presence of a base. This straightforward and efficient reaction provides the target carbamate compounds, which can then be purified and evaluated for their biological activity. tandfonline.comnih.gov The modularity of this synthetic route allows for the systematic variation of both the alkyl linker length and the substituents on the aromatic rings of the dibenzylamino group, facilitating comprehensive SAR studies. tandfonline.com

Applications in Polymer Chemistry and Material Science (e.g., Polyurethanes)

Polyurethanes (PUs) are a highly versatile class of polymers with widespread applications. kit-technology.de Traditionally, their synthesis relies on the polyaddition reaction of diisocyanates and polyols. However, due to the high toxicity of isocyanates and their phosgene-based production, there is significant interest in developing non-isocyanate polyurethane (NIPU) chemistries. kit-technology.detue.nl Carbamate-based monomers, including derivatives of this compound, are at the forefront of these sustainable approaches.

One prominent isocyanate-free route to polyurethanes involves the polycondensation of dicarbamates with diols. kit-technology.detue.nl In this process, the reaction proceeds with the elimination of a small alcohol molecule (e.g., methanol (B129727) or tert-butanol). The use of bulky di-tert-butyl-terminated dicarbamates is advantageous as the tert-butanol leaving group is readily removed, helping to drive the polymerization to completion. tue.nl The reaction is typically conducted at elevated temperatures in the presence of a catalyst. tue.nl

Another strategy involves the transcarbamoylation reaction. For instance, dimethyl dicarbamate monomers, which can be derived from renewable resources like plant oils, undergo polycondensation with diols catalyzed by bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). kit-technology.deresearchgate.net This method has been successfully used to produce renewable thermoplastic polyurethanes with high molecular weights (up to 25,000 g/mol ) and favorable thermal properties. kit-technology.de The development of NIPUs from carbamate precursors not only circumvents the use of hazardous isocyanates but also opens pathways to creating novel polymer architectures and recycling existing polyurethane materials through base-catalyzed transcarbamoylation. tue.nlnih.gov

Future Directions and Emerging Research Areas for Tert Butyl N,n Dimethylcarbamate

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a cornerstone of modern chemical research. For reactions involving tert-butyl N,N-dimethylcarbamate, such as its use in C-H amination or as a directing group, new catalysts are being explored to improve yields, increase selectivity, and allow for milder reaction conditions. Research is moving beyond traditional catalysts to explore more sustainable and efficient alternatives.

Heterogeneous Catalysis : The use of solid-supported catalysts is a significant area of interest. For instance, natural phosphate (B84403) (NP) has been successfully used as a heterogeneous catalyst in the synthesis of related carbamate (B1207046) structures like tert-butyl acetylcarbamate. nih.gov This approach offers advantages such as easy separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions, contributing to a more environmentally benign process. nih.gov

Transition Metal Catalysis : Late transition metals, particularly palladium, continue to be a focus for developing highly active and selective catalysts. rsc.org Research into palladium-pincer complexes, for example, has shown high efficiency in cross-coupling reactions, a type of transformation where this compound or its derivatives could be involved. rsc.org Gold-catalyzed reactions are also emerging for specific transformations, offering unique reactivity under mild conditions. rsc.org

Biocatalysis : Enzymes, such as lipases, are being investigated for their high enantioselectivity in reactions involving carbamate derivatives. For example, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated excellent enantioselectivity (E > 200) in the kinetic resolution of a structurally related carbamate, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. mdpi.com This highlights the potential for enzymatic methods in the synthesis of chiral molecules derived from or incorporating the tert-butyl carbamate moiety.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry has become an indispensable tool for modern synthetic chemistry. For this compound, computational modeling offers a pathway to understanding reaction mechanisms and predicting reactivity, which can accelerate the discovery of new synthetic methods.

Mechanism Elucidation : Density Functional Theory (DFT) and other quantum mechanical methods are used to model reaction pathways. These studies can help researchers understand the intricate details of how this compound interacts with catalysts and substrates, for example, in directed lithiation reactions where it can act as a directing group. researchgate.net

Predictive Synthesis : By simulating the interaction of this compound with various reagents and catalysts, computational models can predict the most likely products and optimal reaction conditions. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising pathways.

Molecular Docking : In the context of developing new derivatives, molecular modeling is used to predict how these molecules might interact with biological targets. For example, molecular docking studies have been performed on novel tert-butyl phenylcarbamate derivatives to understand their binding modes in the active sites of enzymes like Mycobacterium tuberculosis enoyl reductase. researchgate.net

Integration with Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

The shift from traditional batch processing to continuous manufacturing, also known as flow chemistry, represents a major evolution in the chemical and pharmaceutical industries. veranova.com This approach offers numerous advantages for the synthesis of compounds like this compound, particularly in terms of efficiency, safety, and scalability. veranova.comyoutube.com

Key advantages of flow chemistry include:

Enhanced Efficiency : Continuous processes can lead to faster reaction times, improved yields, and reduced waste. veranova.com

Improved Safety : The small reaction volumes in flow reactors minimize the risks associated with handling reactive intermediates and exothermic reactions.

Greater Consistency : Precise control over reaction parameters such as temperature, pressure, and mixing leads to a more consistent product quality. veranova.com

Scalability : Scaling up production is more straightforward in a flow system, as it can often be achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel). veranova.com

The synthesis of various organic molecules, including those with carbamate functionalities, is increasingly being adapted to flow systems, often incorporating solid-supported catalysts or reagents to further streamline the process. buchler-gmbh.com

Development of Novel Derivatives with Tunable Properties for Specific Applications

While this compound is a valuable reagent in its own right, it also serves as a scaffold for the creation of new molecules with tailored properties. Research in this area focuses on synthesizing derivatives for a wide range of applications.

Pharmaceutical and Agrochemical Research : The carbamate functional group is a common feature in many biologically active compounds. Researchers are synthesizing novel derivatives of tert-butyl carbamates and evaluating their potential as therapeutic agents or pesticides. researchgate.netmdpi.com For example, a series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives have been synthesized and tested for their antimicrobial activity. researchgate.net

Materials Science : The tert-butyl group and the carbamate linkage can be incorporated into larger molecules to influence their physical and chemical properties. This can be relevant in the development of new polymers or functional materials.

A summary of research on novel derivatives is presented in the table below.

| Derivative Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| tert-butyl 2,4-disubstituted carboxamido phenylcarbamates | Synthesized from tert-butyl 2-amino 4-bromo phenylcarbamate via dehydration reaction with various carboxylic acids. | Antimicrobial agents. | researchgate.net |

| N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives | Synthesized from N-(tert-butyl)thiourea and corresponding 2-bromoesters. | Potential inhibitors of 11β-HSD enzymes for anti-cancer therapy. | mdpi.com |

| tert-butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate | Synthesized from tert-butyl (6-aminohexyl)carbamate and 3-fluorophenyl isocyanate. | Framework for the preparation of unsymmetrical diureas as potential sEH inhibitors. | mdpi.com |

Comprehensive Life Cycle Assessment (LCA) for Sustainable Production

As environmental regulations become more stringent and the principles of green chemistry gain wider acceptance, there is a growing emphasis on understanding the full environmental impact of chemical production. A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental burdens associated with a product's entire life cycle, from raw material extraction to disposal or recycling ("cradle-to-grave"). core.ac.ukresearchgate.net

For this compound, a comprehensive LCA would involve:

Inventory Analysis : Quantifying the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil) at every stage of its production.

Impact Assessment : Evaluating the potential environmental impacts associated with these inputs and outputs, such as global warming potential, acidification potential, and human toxicity potential. core.ac.ukelsevierpure.com

Interpretation : Identifying the major contributors to the environmental impact and exploring opportunities for improvement. This could involve using renewable feedstocks, improving energy efficiency, or designing more benign end-of-life options. nih.govresearchgate.net

While specific LCA data for this compound is not widely published, the methodology is being increasingly applied to petrochemicals and specialty chemicals, providing a framework for future assessments in this area. core.ac.uk The goal is to guide the development of more sustainable production routes that minimize resource depletion and environmental degradation. nih.gov

Q & A

Q. How does solvent polarity influence the conformational equilibrium of tert-butyl N,N-dimethylcarbamate?

In nonpolar solvents like CCl₄, the equatorial conformer dominates due to minimized steric hindrance. In polar solvents like CD₃CN, solvation of the carbamate group reduces 1,3-diaxial interactions, increasing the axial conformer population by ~15% . This solvent-dependent behavior is quantified using free energy differences () derived from NMR data .

Q. What synthetic routes are available for preparing this compound derivatives?

A common method involves refluxing cyclohexanol with NaOH in THF, followed by reaction with dimethylcarbamyl chloride. For substituted derivatives (e.g., 4-tert-butyl isomers), cis/trans mixtures are separated via flash chromatography on silica gel . Critical parameters include reaction time (overnight reflux) and solvent choice to optimize yield and purity .

Advanced Research Questions

Q. Which computational methods best predict conformational stability, and how do they compare to experimental data?

Semiempirical AM1 and PM3 methods show excellent agreement with NMR-derived populations, with deviations <0.5 kcal/mol for equatorial vs. axial conformers. In contrast, MNDO overestimates axial stability due to inadequate parameterization for carbamate groups . Ab initio calculations (e.g., DFT) are recommended for higher accuracy but require significant computational resources .

Q. How can cis/trans isomers of tert-butyl-substituted carbamates be isolated, and what chromatographic techniques are effective?

Trans isomers are isolated using silica gel column chromatography with nonpolar eluents (e.g., hexane/ethyl acetate). The bulky tert-butyl group creates distinct polarity differences between cis and trans isomers, enabling separation. Purity is verified via NMR coupling constants and DEPT spectra .

Q. Under what conditions does this compound decompose, and what are the products?

In strongly acidic or fluorinating environments (e.g., HF/AsF₅ at −50°C), the compound decomposes to dimethylammonium hexafluoroarsenate ([H₂F]⁺[AsF₆]⁻). This reaction highlights its instability under superacid conditions, necessitating careful handling in such systems .

Q. How do steric effects from the tert-butyl group influence reactivity and stability?

The tert-butyl group introduces steric hindrance, stabilizing equatorial conformers in nonpolar solvents. This bulk also slows nucleophilic attack at the carbamate carbonyl, making derivatives useful as protective groups in peptide synthesis . Steric effects are quantified via computational models comparing energy barriers for axial-equatorial interconversion .

Methodological Considerations

- Dynamic NMR Analysis : Use variable-temperature NMR to measure coalescence temperatures and calculate activation energies () for conformational interconversion .

- Computational Validation : Cross-validate semiempirical results with ab initio methods (e.g., MP2 or DFT) for critical applications .

- Synthetic Optimization : Monitor reaction progress via TLC and optimize column chromatography gradients for isomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.